5-(Trifluoromethyl)imidazo[1,2-a]pyrimidine
Overview
Description
“5-(Trifluoromethyl)imidazo[1,2-a]pyrimidine” is a type of imidazo[1,2-a]pyrimidine . Imidazo[1,2-a]pyrimidines are an important class of fused nitrogen-bridged heterocyclic compounds due to their broad spectrum of biological activity profiles . They have been attracting substantial interest due to their potential pharmaceutical applications .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazo[1,2-a]pyrimidines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Scientific Research Applications
Antimicrobial Activities
5-(Trifluoromethyl)imidazo[1,2-a]pyrimidine derivatives have shown significant antimicrobial properties. For example, certain substituted imidazo[1,2-a]pyrimidines exhibited notable activity against a variety of microorganisms, including 5-n-Octylaminoimidazo[1,2-a]pyrimidine, which demonstrated significant activity against all studied microorganisms (Revanker et al., 1975). Additionally, novel benzo[4,5]imidazo[1,2-a]pyrimido[4,5-d]pyrimidine derivatives were synthesized and found to exhibit potent antimicrobial activity compared to standard drugs (Prasoona et al., 2020).
Synthetic Chemistry and Drug Development
Imidazo[1,2-a]pyrimidine has been a focus in synthetic chemistry due to its wide range of applications in medicinal chemistry. Various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, and intramolecular cyclizations have been utilized to construct this scaffold, which is crucial for new drug development (Goel et al., 2015).
Therapeutic Agent Development
The imidazo[1,2-a]pyridine scaffold, closely related to imidazo[1,2-a]pyrimidine, is recognized for its broad range of applications in medicinal chemistry. It has been incorporated in various therapeutic agents, including anticancer, antimicrobial, and antiviral drugs (Deep et al., 2016).
Chemical-Genetic Profiling
Imidazo[1,2-a]pyrimidines have been used in chemical-genetic profiling to understand cell physiology. Subtle structural changes in these compounds can dramatically alter their intracellular targeting and effects in vivo, providing insights into their mechanisms of action in both yeast and human cells (Yu et al., 2008).
Catalysis and Optical Properties
Copper oxide nanoparticles have catalyzed the synthesis of imidazo[1,2-a]pyrimidine derivatives, demonstrating the impact of electron-donating and electron-withdrawing substitutions on the fluorescence intensities of these compounds. This highlights their potential as selective fluorescent sensors for ions like zinc (Rawat et al., 2018).
Future Directions
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyrimidine derivatives have been widely used in pharmacological chemistry . They have shown promising and diverse bioactivity, including anticancer properties .
Mode of Action
It is known that imidazo[1,2-a]pyrimidine derivatives interact with their targets in a way that results in various biological activities .
Biochemical Pathways
Imidazo[1,2-a]pyrimidine derivatives are known to influence various biochemical pathways, leading to their diverse bioactivity .
Result of Action
Imidazo[1,2-a]pyrimidine derivatives have shown promising anticancer activity against different human cancer cell lines .
Properties
IUPAC Name |
5-(trifluoromethyl)imidazo[1,2-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-1-2-11-6-12-3-4-13(5)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFXXXNIQBGBEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=NC2=N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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